
N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamidehydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a tetrahydroisoquinoline core with a methyl group and a carboxamide group, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamidehydrochloride typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline ring.
Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, while reduction may produce N-methyl-1,2,3,4-tetrahydroisoquinoline-1-methanol.
Applications De Recherche Scientifique
N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamidehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamidehydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters. By inhibiting MAO, the compound increases the levels of neurotransmitters such as dopamine and serotonin, leading to neuroprotective and antidepressant effects. Additionally, it has antioxidant properties, scavenging free radicals and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the carboxamide group.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the methyl and carboxamide groups.
N-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the carboxamide group.
Uniqueness
N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamidehydrochloride is unique due to the presence of both the methyl and carboxamide groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential therapeutic applications, making it a valuable compound for scientific research.
Propriétés
Formule moléculaire |
C11H15ClN2O |
|---|---|
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
N-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c1-12-11(14)10-9-5-3-2-4-8(9)6-7-13-10;/h2-5,10,13H,6-7H2,1H3,(H,12,14);1H |
Clé InChI |
WEPRXGNXURCSKB-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1C2=CC=CC=C2CCN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate](/img/structure/B13580810.png)
![ethyl2-[3-(1H-imidazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13580822.png)
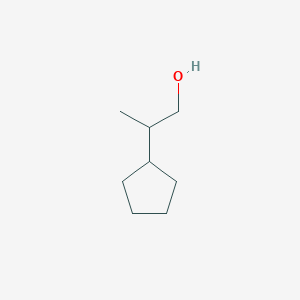
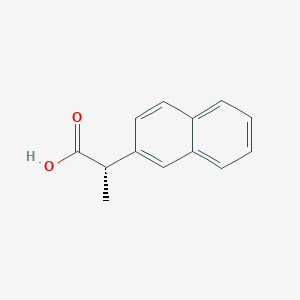
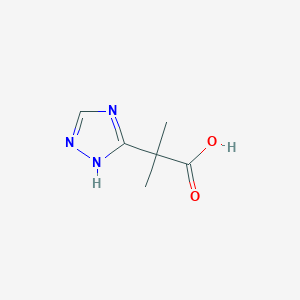

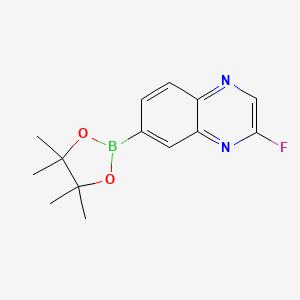
![2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole](/img/structure/B13580862.png)
![rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13580863.png)
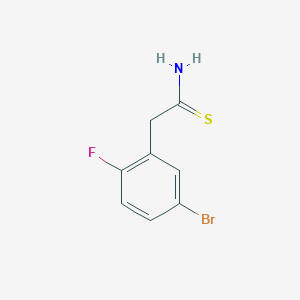
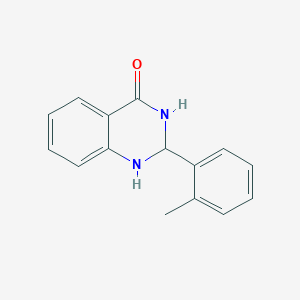
![2-Benzyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B13580874.png)

![2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}aceticacidhydrobromide](/img/structure/B13580883.png)
